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Compound of Interest

Compound Name:
4-Cyclopropyl-2-

fluorobenzaldehyde

CAS No.: 946118-82-7

Cat. No.: B1428004

Get Quote

Executive Summary & Strategic Importance
Target Molecule: 4-Cyclopropyl-2-fluorobenzaldehyde CAS: 1697223-54-3 (also referenced

in related derivatives) Molecular Formula: C₁₀H₉FO Molecular Weight: 164.18 g/mol

4-Cyclopropyl-2-fluorobenzaldehyde is a critical pharmacophore in modern medicinal

chemistry, particularly in the development of PARP inhibitors (poly ADP-ribose polymerase) and

kinase inhibitors utilized in oncology. The unique combination of the electron-withdrawing

fluorine atom at the ortho position and the lipophilic, sterically demanding cyclopropyl group at

the para position modulates both the metabolic stability and the binding affinity of the final drug

candidate.

This guide details the primary synthetic route via Suzuki-Miyaura Cross-Coupling, selected for

its scalability, functional group tolerance, and high yield. An alternative lithiation-formylation

pathway is discussed for specific IP or supply chain constraints.
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The most convergent strategy disconnects the C-C bond between the phenyl ring and the

cyclopropyl group. This approach utilizes commercially available, stable precursors.
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Figure 1: Retrosynthetic disconnection revealing the Suzuki-Miyaura coupling strategy.

Primary Pathway: Suzuki-Miyaura Cross-Coupling
Mechanistic Rationale
The reaction couples an aryl halide with an organoboron species using a palladium catalyst.

Substrate:4-Bromo-2-fluorobenzaldehyde.[1][2][3] The aldehyde moiety is electron-

withdrawing, which activates the C-Br bond for oxidative addition, the rate-determining step.

The ortho-fluorine atom further inductively withdraws electron density, enhancing reactivity

compared to non-fluorinated analogs.

Reagent:Cyclopropylboronic acid. While cyclopropylboronic acids can be prone to

protodeboronation, the use of mild bases and controlled temperatures mitigates this side

reaction.

Catalyst System:Pd(dppf)Cl₂·DCM is the preferred catalyst. The bidentate dppf ligand

creates a large bite angle, stabilizing the Pd(0) species and facilitating the reductive

elimination step, which is crucial for sterically hindered couplings involving cyclopropyl

groups.

Reaction Scheme
Reaction:
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Where:

Ar: 3-fluoro-4-formylphenyl

R: Cyclopropyl[4][5]

Detailed Experimental Protocol
Scale: 10.0 g Input (4-Bromo-2-fluorobenzaldehyde)

Reagents & Materials Table
Reagent MW ( g/mol ) Equiv. Amount Role

4-Bromo-2-

fluorobenzaldehy

de

203.01 1.0 10.0 g Limiting Reagent

Cyclopropylboro

nic acid
85.90 1.5 6.35 g Nucleophile

Pd(dppf)Cl₂·CH₂

Cl₂
816.64 0.03 1.20 g Catalyst

Potassium

Phosphate

(K₃PO₄)

212.27 3.0 31.3 g Base

Toluene - - 100 mL
Solvent (Non-

polar)

Water - - 10 mL Co-solvent

Step-by-Step Methodology
Inerting: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux

condenser, and a nitrogen inlet. Flame-dry or oven-dry the glassware and purge with

nitrogen for 15 minutes.

Charging: Add 4-Bromo-2-fluorobenzaldehyde (10.0 g) and Cyclopropylboronic acid (6.35 g)

to the flask.
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Solvent Addition: Add Toluene (100 mL) and degassed Water (10 mL). The biphasic system

helps dissolve the inorganic base while keeping the organic reactants in the toluene phase.

Base Addition: Add Potassium Phosphate (31.3 g) in a single portion.

Degassing: Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen

(critical to prevent homocoupling or catalyst oxidation).

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (1.2 g) quickly against a positive stream of

nitrogen.

Reaction: Heat the mixture to 90–100°C (reflux) under nitrogen. Stir vigorously (800 RPM) to

ensure phase transfer.

Monitoring: Check via TLC (Hexane/EtOAc 9:1) or HPLC after 4 hours. The starting

bromide (Rf ~0.6) should disappear, and the product (Rf ~0.5) should appear.

Quench: Once conversion is >98%, cool the reaction mixture to room temperature.

Workup:

Filter the mixture through a pad of Celite to remove palladium black. Rinse the pad with

Ethyl Acetate (50 mL).

Transfer filtrate to a separatory funnel. Separate the phases.

Wash the organic phase with Water (2 x 50 mL) and Brine (1 x 50 mL).

Dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure.

Purification: Purify the crude dark oil via silica gel column chromatography using a gradient

of Hexanes:Ethyl Acetate (100:0 to 90:10).

Note: The aldehyde is sensitive to oxidation; store under inert atmosphere if not used

immediately.
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Catalytic Cycle Visualization
Understanding the catalytic cycle allows for troubleshooting. If the reaction stalls, it is often due

to the oxidative addition step (requires heat/active catalyst) or transmetallation (requires active

base).
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Figure 2: The Suzuki-Miyaura catalytic cycle for the coupling of 4-bromo-2-fluorobenzaldehyde.

Alternative Pathway: Lithiation-Formylation
If the boronic acid is unavailable or cost-prohibitive, a "reverse" approach can be used starting

from the cyclopropyl-benzene derivative.

Route:

Precursor: 1-Bromo-4-cyclopropyl-2-fluorobenzene.
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Lithiation: Treatment with n-Butyllithium (n-BuLi) in THF at -78°C generates the aryllithium

species.

Formylation: Quenching with DMF (Dimethylformamide) introduces the aldehyde.

Pros/Cons:

Pros: Avoids Palladium catalysts.

Cons: Requires cryogenic conditions (-78°C); strictly anhydrous conditions; the starting

material (1-bromo-4-cyclopropyl-2-fluorobenzene) is less common than the aldehyde

precursor.

Analytical Characterization
To validate the synthesis, the following analytical data should be obtained:

Method Expected Signal Interpretation

¹H NMR (400 MHz, CDCl₃) δ 10.2 ppm (s, 1H) Aldehyde proton (-CHO)

δ 7.8 ppm (t, 1H)
Aromatic proton adjacent to

aldehyde

δ 6.9 - 7.1 ppm (m, 2H) Remaining aromatic protons

δ 1.9 ppm (m, 1H) Cyclopropyl CH (methine)

δ 1.0 - 0.7 ppm (m, 4H) Cyclopropyl CH₂ (methylene)

¹⁹F NMR δ -120 to -125 ppm Single peak (Ar-F)

HPLC >98% Area
Retention time distinct from

bromo-precursor

MS (ESI) [M+H]⁺ = 165.1 Protonated molecular ion

Safety & Handling
Fluorobenzaldehydes: Potent skin and eye irritants. Use gloves and goggles.
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Cyclopropylboronic Acid: Store at 2-8°C. May undergo protodeboronation if left in

moist/acidic conditions.

Palladium Residues: Heavy metal waste must be segregated.

Pressure: The reaction is run at reflux; ensure the condenser is functioning to prevent

solvent loss and pressure buildup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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